molecular formula C11H16N4 B14405199 1H-Pyrazole, 4,4'-methylenebis[3,5-dimethyl- CAS No. 83524-76-9

1H-Pyrazole, 4,4'-methylenebis[3,5-dimethyl-

Cat. No.: B14405199
CAS No.: 83524-76-9
M. Wt: 204.27 g/mol
InChI Key: YCVRIOKURDSNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Chemical Reactions Analysis

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:

Common reagents and conditions include bromine, oxygen, copper powder, and palladium catalysts. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This interaction can influence cellular signaling pathways and result in various biological effects.

Comparison with Similar Compounds

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

83524-76-9

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C11H16N4/c1-6-10(7(2)13-12-6)5-11-8(3)14-15-9(11)4/h5H2,1-4H3,(H,12,13)(H,14,15)

InChI Key

YCVRIOKURDSNRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(NN=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.